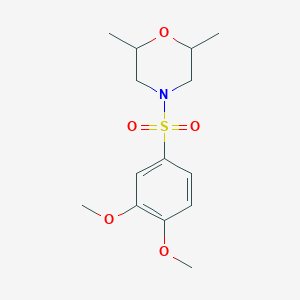
4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine, also known as DMSM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfone-containing morpholine derivative that has been shown to possess a variety of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The bidentate phenolate-oxazoline ligands have been employed in synthesizing oxorhenium(V) complexes, revealing the influence of isomeric forms on O-atom-transfer reactivity. This research indicates a potential avenue for exploring the reactivity of related sulfone compounds, including "4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine" in catalytic processes, particularly in oxygen atom transfer reactions which are pivotal in chemical synthesis and environmental applications (Schachner et al., 2014).
Fluorescent Molecular Probes
Compounds embodying dimethylamino and sulfonyl groups demonstrate significant solvent-dependent fluorescence, highlighting their utility as fluorescent molecular probes. This characteristic is particularly relevant for the design of sensitive probes for biological and chemical sensors, where "4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine" could potentially be applied to monitor biological events and processes due to its structural features (Diwu et al., 1997).
Electrophosphorescent Light-Emitting Devices
The application of bis-sulfone compounds as hosts in electrophosphorescent light-emitting devices underlines the role of sulfonyl-containing molecules in improving the efficiency of organic light-emitting diodes (OLEDs). The structural attributes of "4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine" may offer advantageous properties for enhancing the performance of blue-green electrophosphorescent devices (Kim et al., 2011).
Acaricidal and Insecticidal Activities
The design and synthesis of oxazolines containing sulfone/sulfoxide groups, based on the sulfonylurea receptor protein-binding site, demonstrate the potential of these compounds as environmentally friendly pesticides. This suggests that derivatives of "4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine" could be explored for their acaricidal and insecticidal properties, offering a novel approach to pest control (Yu et al., 2016).
Antimicrobial Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine has been studied for its antimicrobial and modulating activities, suggesting that similar sulfonamide compounds could be effective in enhancing the efficacy of antibiotics against multidrug-resistant strains. This highlights a potential research direction for "4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine" in addressing antibiotic resistance (Oliveira et al., 2015).
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)12-5-6-13(18-3)14(7-12)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHIOHOVBVPDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


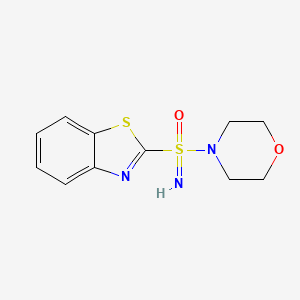
![2-[1-(Indolizine-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2427658.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2427659.png)
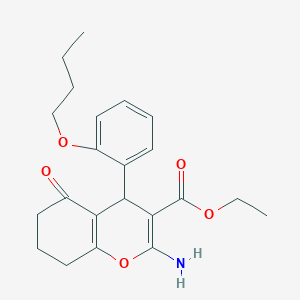

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate](/img/structure/B2427663.png)
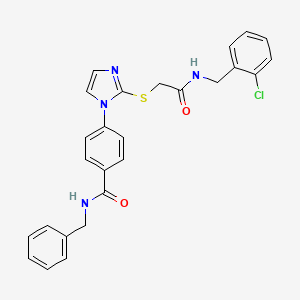
![N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427665.png)
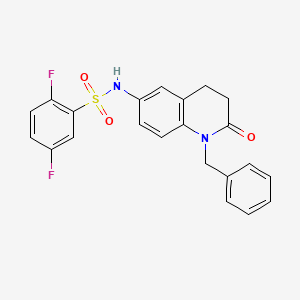
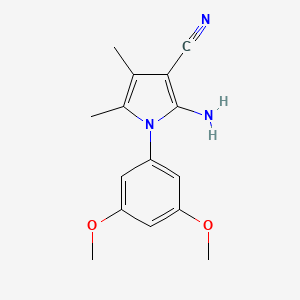
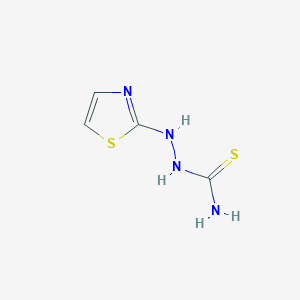
![(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2427675.png)
![(3,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2427677.png)